Ethyl 4-bromo-2,2-difluorobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-2,2-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-2-11-5(10)6(8,9)3-4-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVXMVNFNHSJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60758-44-3 | |
| Record name | ethyl 4-bromo-2,2-difluorobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 4 Bromo 2,2 Difluorobutanoate and Analogous Compounds
Direct Synthetic Routes to Ethyl 4-bromo-2,2-difluorobutanoate
Direct synthetic routes aim to construct the target molecule in a limited number of steps, often by forming key carbon-carbon and carbon-halogen bonds on a pre-existing difluorinated scaffold.
One common strategy for the synthesis of halogenated compounds involves the addition of radical species across a double bond.
The Chromium(III) chloride/Iron (CrCl3/Fe) bimetal redox system is an effective method for the addition of polyhalogenated compounds to alkenes. In the context of synthesizing bromodifluorobutanoate derivatives, this system has been used to initiate the addition of dibromodifluoromethane (B1204443) (CF2Br2) to ethyl acrylate. This reaction proceeds via a radical mechanism, where the CrCl3/Fe system generates a difluoromethyl-radical, which then attacks the double bond of ethyl acrylate. The resulting product of this specific reaction is Ethyl 4-bromo-4,4-difluorobutanoate , a structural isomer of the target compound.
The reaction is typically carried out in a suitable solvent like ethanol. The yields of these addition reactions can vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of Ethyl 4-bromo-4,4-difluorobutanoate via CrCl3/Fe catalyzed addition
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield | Reference |
|---|
It is important to note that while this method is effective for producing a bromodifluorobutanoate structure, it yields the 4,4-difluoro isomer, not the 2,2-difluoro isomer that is the primary subject of this article.
Another direct approach involves the bromination of a suitable difluorinated butanoate precursor.
In the synthesis of related unsaturated compounds, such as (E)-4,4-difluorobut-2-enoic acid, the bromination of a hydroxylated precursor is a key step. Specifically, Ethyl 4,4-difluoro-3-hydroxy-butanoate can be treated with methanesulfonyl chloride and a base like triethylamine. google.com This reaction, however, does not result in a simple substitution of the hydroxyl group with bromine. Instead, it leads to an elimination reaction, yielding Ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate . This unsaturated ester is then hydrolyzed to the corresponding carboxylic acid. google.com
This methodology highlights a synthetic route to a brominated difluoro-butenoate scaffold, which is structurally different from the saturated this compound.
Table 2: Synthesis of Ethyl (E)-4-bromo-4,4-difluoro-but-2-enoate
| Precursor | Reagents | Solvent | Product | Reference |
|---|
Bromination of Difluorinated Butanoate Derivatives
Advanced Synthetic Techniques and Reaction Conditions
Copper-mediated reactions are pivotal in organofluorine chemistry for forming carbon-fluorine and carbon-carbon bonds. The choice of solvent in these reactions is critical and can dramatically influence reaction efficiency, yield, and even the reaction pathway. acs.org
In copper-mediated cross-coupling reactions, polar, coordinating solvents are often required. For example, in the copper-catalyzed coupling of α-silyldifluoroamides with aryl halides, solvents like N-methyl-2-pyrrolidone (NMP) were found to be superior to less polar options like toluene (B28343), significantly improving the yield for heteroaryl substrates. nih.gov Similarly, the transfer of a fluoroalkoxy group to aroyl chlorides using a copper complex was only successful in dimethylsulfoxide (DMSO); other polar solvents like DMF, THF, or toluene led to decomposition of the copper reagent. acs.org
The addition of co-solvents can also be beneficial. In copper-mediated radiofluorination of aryl boronic esters, the use of an alcohol like 2-propanol as a co-solvent with 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) was found to be effective. mdpi.com In other systems, such as the copper-catalyzed enantioselective β-fluoride elimination to form fluoroallenes, nonpolar, low-coordinating solvents like benzene (B151609) or toluene were optimal, as more coordinating solvents like acetonitrile (B52724) (MeCN) could hinder catalytic activity. escholarship.org The choice of solvent is therefore highly system-dependent and must be optimized to balance reagent stability and reactivity. acs.orgescholarship.org
Role of Catalyst Systems in Reaction Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to this compound and its analogs are profoundly influenced by the choice of catalyst. Research has focused on various catalytic systems, including transition metal complexes and photoredox catalysts, to control reaction outcomes under mild conditions.
Transition Metal Catalysis: Copper and palladium complexes are prominent in the difluoroalkylation reactions. Copper catalysts, valued for their low cost and toxicity, are effective in mediating the radical addition of reagents like ethyl bromodifluoroacetate to unsaturated systems. nih.govresearchgate.net For instance, copper-catalyzed reactions can facilitate the cyclization of alkenyl carboxylic acids with difluoroalkyl reagents to produce difluoroalkyl lactones with moderate to excellent yields. nih.gov A proposed mechanism often involves a Cu(I)/Cu(III) catalytic cycle or the formation of a difluoroalkyl radical (•CF2COOEt) which then participates in subsequent bond-forming steps. nih.gov
Palladium catalysts, often in conjunction with specific phosphine (B1218219) ligands like BrettPhos, have been successfully employed for the difluoromethylation of aryl chlorides and bromides, demonstrating good performance with both electron-neutral and electron-rich substrates. rsc.org Nickel-based systems have also emerged as powerful catalysts for forming C(sp²)–CF₂H bonds, where the nickel catalyst can be reduced in situ by a stoichiometric reductant like zinc powder to initiate the catalytic cycle. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable and powerful alternative for generating difluoroalkyl radicals from precursors like ethyl bromodifluoroacetate. nih.gov These methods often operate under mild conditions and exhibit high functional group tolerance. acs.org Dual catalytic systems that merge photocatalysis with transition metal catalysis (e.g., copper or nickel) have proven particularly effective. nih.govnih.gov For example, the combination of an iridium-based photocatalyst with a copper catalyst enables the three-component reaction of alkenes, fluoroalkyl halides, and boronic acids. nih.gov In such systems, the excited photocatalyst initiates the formation of the difluoroalkyl radical, which then enters the copper catalytic cycle. nih.gov
Platinum(II) complexes have also been developed as highly efficient and selective photocatalysts for difluoroalkylation reactions, enabling the construction of specific stereoisomers (E- or Z-alkenes) from substrates like cinnamic acids and alkynes. rsc.org The strategic selection of the photocatalyst and reaction conditions allows for divergent synthesis, where a single starting material can be selectively converted into different products, such as γ-lactones, γ-lactams, or linear difluoro esters. acs.org
| Catalyst System | Reagent(s) | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Copper(I)/Copper(III) | Ethyl bromodifluoroacetate | Radical Addition/Cyclization | Low cost, mild conditions, good functional group compatibility. | nih.govresearchgate.net |
| Iridium Photocatalyst + Copper Catalyst | BrCF₂CO₂Et, Alkenes, Boronic Acids | Multicomponent Radical Addition | High efficiency, forms multiple bonds in one step. | nih.gov |
| Platinum(II) Photocatalyst | BrCF₂CO₂Et, Cinnamic Acids/Alkynes | Stereoselective Difluoroalkylation | High selectivity for E/Z isomers, mild conditions. | rsc.org |
| Palladium(0) + Phosphine Ligand (e.g., BrettPhos) | TMSCF₂H, Aryl Halides | Cross-Coupling | Effective for electron-rich and neutral substrates. | rsc.org |
| Nickel(0) + Zn reductant | ClCF₂H, Aryl Halides | Cross-Coupling | Scalable, suitable for late-stage functionalization. | rsc.org |
| CrCl₃/Fe | CF₂Br₂, Electron-deficient alkenes | Radical Addition | Efficient for addition to activated alkenes. |
Automation and Continuous Flow Processes in Scalable Production
The transition from laboratory-scale synthesis to industrial production of this compound and related compounds necessitates the adoption of advanced manufacturing technologies. Automation and continuous flow chemistry are at the forefront of this evolution, offering significant advantages in terms of safety, efficiency, reproducibility, and scalability. beilstein-journals.orgresearchgate.net
Continuous Flow Chemistry: Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for organofluorine synthesis. beilstein-journals.orgmit.edu Many fluorination reactions are highly exothermic or use hazardous reagents; the high surface-area-to-volume ratio of flow reactors provides superior temperature control and enhances safety compared to traditional batch reactors. beilstein-journals.orgresearchgate.net This precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields, improved selectivity, and faster reaction optimization. beilstein-journals.org
Compact laboratory plants have been designed specifically for the continuous-flow synthesis of fluorinated compounds, some featuring integrated online analysis tools like benchtop NMR spectroscopy. researchgate.netrsc.org This integration allows for real-time reaction monitoring and control, paving the way for multistep processes without the need for intermediate work-ups and purifications. researchgate.net Flow systems have been successfully applied to various fluorination reactions, including those using reagents like diethylaminosulfur trifluoride (DAST) and for the synthesis of PET radiotracers, where rapid and automated production is crucial due to short radioisotope half-lives. beilstein-journals.orgosti.gov
Automation and High-Throughput Screening: Automation plays a pivotal role in modern chemical synthesis, from robotic liquid handlers to fully automated synthesis platforms that can perform reactions, purifications, and analyses with minimal human intervention. researchgate.netsigmaaldrich.com In the context of producing complex molecules like fluorinated butanoates, automation significantly improves reproducibility and enables the rapid exploration of vast reaction parameter spaces. sigmaaldrich.com
A key application of automation is in high-throughput screening (HTS) of catalysts. mpg.demdpi.com Microfluidic devices and parallel reactor systems allow for the simultaneous testing of dozens or even hundreds of potential catalysts under various conditions. mdpi.comutwente.nl By combining HTS with rapid analytical techniques (e.g., mass spectrometry, chromatography), researchers can quickly identify the optimal catalyst and conditions for a specific transformation, dramatically accelerating the development timeline for a new synthetic process. mpg.deresearchgate.net This data-rich approach, often coupled with machine learning algorithms, is becoming indispensable for discovering novel, highly efficient catalytic systems for the synthesis of fluorinated compounds. rsc.org
| Technology | Key Features | Advantages in Fluorinated Compound Synthesis | Reference |
|---|---|---|---|
| Continuous Flow Chemistry | Reactions in microreactors/tubing; precise control of temperature, pressure, residence time. | Enhanced safety, improved heat transfer, higher yields and selectivity, easier scalability, potential for integration. | beilstein-journals.orgresearchgate.netmit.edu |
| Automated Synthesis | Robotic systems for reaction setup, work-up, and purification. | Increased reproducibility, reduced human error, enables complex multi-step synthesis. | osti.govsigmaaldrich.com |
| High-Throughput Screening (HTS) | Parallel reactors for rapid testing of multiple catalysts and conditions. | Accelerated catalyst discovery and process optimization, identifies novel reactivity. | mpg.demdpi.com |
| Integrated Process Analytics (e.g., Online NMR) | Real-time monitoring of reaction progress within a flow system. | Facilitates rapid optimization, provides mechanistic insights, ensures process stability. | researchgate.netrsc.org |
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Fluorinated Organic Molecules
This compound serves as a fundamental starting material for constructing intricate fluorinated organic structures. The strategic placement of fluorine atoms can dramatically alter the properties of a molecule, and ethyl 4-bromo-2,2-difluorobutanoate provides a reliable method for their introduction.
The synthesis of fluorinated amino acids is an area of intense research, as their incorporation into peptides and proteins can lead to enhanced stability and unique biological activities. rsc.org this compound is a precursor in the synthesis of certain fluorinated amino acid analogues. nih.gov The presence of fluorine can influence the acidity or basicity of nearby functional groups and improve metabolic stability. The development of methods to create fluorinated amino acids is crucial for advancing peptide and protein chemistry. beilstein-journals.org
This compound is a key intermediate in the synthesis of various bioactive molecules. For instance, it is used in the multi-step synthesis of compounds that have shown potential in treating neurological disorders. nih.gov The introduction of the difluoro group can lead to molecules with improved pharmacological profiles.
The gem-difluoroalkane and difluoromethyl moieties are important structural motifs in many modern pharmaceuticals and agrochemicals. sigmaaldrich.com this compound serves as a building block for introducing these groups into more complex molecular frameworks. sigmaaldrich.com For example, it can be used to create difluoropiperidine and difluoroglutaric anhydride (B1165640) building blocks. sigmaaldrich.com
The reactivity of this compound allows for its conversion into a variety of β-bromodifluoromethyl-functionalized compounds. Through reactions with different nucleophiles and reagents, the ester group can be transformed, and the bromine atom can participate in further chemical modifications. For example, it can react with various alkenes to produce a range of functionalized compounds containing the CF₂Br group. These resulting compounds, such as esters, nitriles, and ketones, are themselves versatile intermediates for further synthetic transformations. rsc.org
Contributions to Medicinal Chemistry and Agrochemicals
The strategic use of fluorine in drug design has become a powerful tool for enhancing the efficacy and properties of bioactive molecules. This compound plays a role in this strategy by providing a means to introduce the influential difluoromethyl group.
The introduction of fluorine atoms into a drug candidate can significantly improve its metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov This strategic incorporation of fluorine is a key tactic in modern drug discovery. nih.govnih.gov For example, the difluoromethyl group, which can be introduced using precursors like this compound, is present in several successful drugs. sigmaaldrich.com The unique properties of fluorine, such as its high electronegativity and small size, allow it to modulate the electronic properties and conformation of a molecule, leading to enhanced biological activity and selectivity. nih.gov
Use in the Synthesis of Pharmaceutical Intermediates (e.g., for potassium channel activators and GABA-T antagonists via Ethyl 4,4-difluoro-3-oxobutanoate)
Fluorinated organic compounds play a crucial role in medicinal chemistry, and difluorinated building blocks are particularly valuable for creating novel pharmaceutical candidates. This compound serves as a versatile precursor for introducing the 2,2-difluorobutanoate moiety into more complex molecules, leveraging the reactivity of its terminal bromine atom for various coupling and substitution reactions.
A related compound, Ethyl 4,4-difluoro-3-oxobutanoate, is a known intermediate in the synthesis of specific pharmaceuticals, including potassium channel activators and β-alanine derived GABA-T (gamma-aminobutyric acid transaminase) antagonists. chemicalbook.com Potassium channels are vital for cellular signaling, and their activators are investigated for conditions like cardiac arrhythmias and epilepsy. tocris.com GABA-T antagonists, on the other hand, are explored for their potential in treating neurological disorders by modulating GABA levels in the brain. The synthesis of these therapeutic agents often relies on key fluorinated intermediates to impart desired electronic and metabolic properties. For example, Ethyl 4,4-difluoro-3-oxobutanoate can be synthesized via a Claisen condensation between ethyl difluoroacetate (B1230586) and ethyl acetate. chemicalbook.com
While direct synthetic routes from this compound to these specific activators and antagonists are not prominently documented, its structure as a functionalized α,α-difluoroester makes it a highly relevant building block for analogous pharmaceutical targets. The bromo- functionality allows for the strategic incorporation of the difluoroester group, a feature known to enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules.
Advanced Analytical and Spectroscopic Characterization Methods for Organofluorine Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for unambiguously determining the structure of fluorinated esters like Ethyl 4-bromo-2,2-difluorobutanoate.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For organofluorine compounds, a combination of proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) NMR experiments provides a complete picture of the molecular framework.
The structure of this compound (Br-CH₂-CH₂-CF₂-COOCH₂CH₃) contains four distinct proton environments, four distinct carbon environments besides the solvent, and one fluorine environment.
In the ¹H NMR spectrum, each unique proton environment gives rise to a distinct signal. For this compound, one would expect to observe signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the butanoate backbone. The methylene (B1212753) group adjacent to the bromine atom (-CH₂Br) and the methylene group adjacent to the difluoromethylene group (-CH₂CF₂-) would appear as complex multiplets due to coupling with each other and, in the latter case, with the fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.3 | Quartet (q) | 2H | -COO-CH₂ -CH₃ |
| ~3.6 | Triplet (t) | 2H | Br-CH₂ -CH₂- |
| ~2.7 | Triplet of Triplets (tt) | 2H | -CH₂ -CF₂- |
Note: The predicted chemical shifts and multiplicities are based on typical values for similar structural motifs. Actual experimental values may vary.
¹⁹F NMR is particularly informative for fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the two fluorine atoms on the C2 carbon are chemically equivalent. Their signal would be split into a triplet by the adjacent methylene (-CH₂-) protons.
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
Note: The predicted chemical shift is relative to a standard like CFCl₃ and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, all six carbon atoms are chemically distinct. The carbon atom bonded to the fluorine atoms (CF₂) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbons in the backbone will also show smaller couplings to the fluorine atoms.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~163 | Triplet (t) | C =O |
| ~115 | Triplet (t) | -C F₂- |
| ~63 | Singlet (s) | -O-C H₂-CH₃ |
| ~35 | Triplet (t) | -C H₂-CF₂- |
| ~25 | Singlet (s) | Br-C H₂- |
Note: The predicted chemical shifts are based on typical values. Multiplicities for C=O and -CH₂-CF₂- are due to coupling with fluorine.
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the chemical formula.
Both ESI and EI are common ionization techniques. ESI is a soft ionization method that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, which helps to confirm the molecular weight. EI is a higher-energy technique that causes fragmentation of the molecule, providing valuable structural information from the pattern of fragment ions. For this compound, the presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Table 4: Predicted HRMS Data for this compound (C₆H₉BrF₂O₂)
| Ion | Calculated m/z | Observed m/z | Ionization Method |
|---|---|---|---|
| [M+H]⁺ | 230.9826 / 232.9806 | Data not available | ESI |
| [M+Na]⁺ | 252.9646 / 254.9625 | Data not available | ESI |
| [M]⁺ | 229.9747 / 231.9727 | Data not available | EI |
Note: Complete experimental data for this specific compound is not publicly available. The table indicates the expected ions and their calculated exact masses.
Mass Spectrometry (MS)
Predicted Collision Cross Section (CCS) Values for Ion Mobility Studies
Ion Mobility Spectrometry (IMS) offers a powerful dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The resulting measurement, the Collision Cross Section (CCS), is a key physicochemical property that represents the effective area of the ion as it travels through a buffer gas. nih.gov CCS values are increasingly used as an additional identifier to complement mass spectrometry data, enhancing confidence in compound identification, especially in complex samples. nih.govnih.gov
For novel or uncharacterized compounds like this compound, where experimental CCS values may not be available, predictive models are employed. Machine learning algorithms, such as support vector machines (SVM) and least absolute shrinkage and selection operator (LASSO), are trained on large datasets of experimentally determined CCS values and molecular descriptors. semanticscholar.orgrsc.org These models can predict CCS values for various ion adducts (e.g., [M+H]⁺, [M+Na]⁺) with a high degree of accuracy, often with relative errors below 5%. nih.govsemanticscholar.org Studies have shown that organofluorine compounds tend to have smaller, more compact structures and thus smaller CCS values compared to non-halogenated compounds of similar mass-to-charge ratios. This characteristic can be used as a filter in non-targeted analyses to selectively identify potential fluorinated substances. lcms.cz
Table 1: Predicted CCS Values for Representative Small Molecules
| Compound | Formula | Adduct | Predicted CCS (Ų) | Prediction Method |
|---|---|---|---|---|
| Ethyl Benzoate | C₉H₁₀O₂ | [M+Na-2H]⁻ | 138.3 | CCSbase (DSSTox) |
| 2-Bromobutane | C₄H₉Br | [M+H]⁺ | ~120-130* | Inferred from similar size/mass |
| This compound | C₆H₉BrF₂O₂ | [M+H]⁺ | ~140-155* | Inferred from similar size/mass |
*Note: Values are estimates based on trends observed for compounds of similar molecular weight and structure, as specific predicted values for these exact compounds are not publicly available. The predictive accuracy can vary, with median relative errors typically between 1.5% and 2%. semanticscholar.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum would be characterized by distinct absorption bands corresponding to its constituent parts.
The most prominent peak would be the C=O (carbonyl) stretch of the ester group, typically appearing in the 1770-1750 cm⁻¹ region. rsc.org The presence of the electron-withdrawing fluorine atoms on the alpha-carbon would likely shift this peak to a higher frequency. The C-F bonds themselves give rise to strong absorptions in the fingerprint region, generally between 1400 and 1000 cm⁻¹. rsc.org Specifically, the geminal difluoro (-CF₂) group would be expected to show strong, characteristic bands. The C-Br bond would exhibit an absorption at lower wavenumbers, typically in the 600-500 cm⁻¹ range. Other key signals would include C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹ and C-O stretching of the ester. rsc.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl | C=O | ~1770 - 1750 | Strong |
| Fluoroalkane | C-F (gem-difluoro) | ~1400 - 1090 | Strong |
| Bromoalkane | C-Br | ~600 - 500 | Medium to Strong |
| Alkane | C-H (stretch) | ~2980 - 2850 | Medium |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or environmental matrices before its detection and quantification by mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Target and Non-Target Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for analyzing non-volatile or thermally labile organofluorine compounds. chromatographyonline.comnih.gov In a targeted analysis, the LC-MS/MS system is configured to specifically detect and quantify this compound, even at trace levels. This involves optimizing the separation on an LC column (typically a C18 reversed-phase column) and setting the mass spectrometer to monitor for the specific precursor ion of the target compound and its characteristic product ions. nih.govpfascentral.org
For non-targeted analysis, high-resolution mass spectrometry (HRMS) is often used to screen samples for a wide range of compounds, including unknown metabolites or degradation products of this compound. pfasolutions.org This approach provides accurate mass measurements, which can be used to determine the elemental composition of unknown compounds. pfasolutions.org While LC-MS is effective for many PFAS compounds, it may not capture all organofluorine content in a sample, making it a complementary technique to broader screening methods. nih.govnih.gov
Table 3: Typical Parameters for LC-MS/MS Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 150 mm x 2 mm) nih.gov | Separation of analytes based on polarity. |
| Mobile Phase | Acetonitrile (B52724)/Water with additives (e.g., formic acid) chemrxiv.org | Elution of compounds from the column. |
| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation efficiency. |
| Injection Volume | 5 - 500 µL nih.gov | Amount of sample introduced for analysis. |
| Mass Spectrometry | ||
| Ionization Source | Electrospray Ionization (ESI) nih.gov | Creates gas-phase ions from the eluted sample. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Targeted quantification of specific compounds. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile and Semi-Volatile Compounds
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds. pnnl.govnih.gov Given its ester structure, this compound is expected to have sufficient volatility for GC analysis. Samples are injected into a heated port, vaporized, and separated based on their boiling points and interactions with the stationary phase of a long capillary column. ijraset.com
The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected. ijraset.com The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. nist.govnist.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for quantifying trace levels of the compound in complex matrices and for distinguishing it from isomeric impurities. ijraset.comijpsr.com
Table 4: Typical Parameters for GC-MS/MS Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Gas Chromatography | ||
| Column | Fused silica (B1680970) capillary column (e.g., TG-5SilMS) ijraset.com | Separation of volatile compounds. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |
| Carrier Gas | Helium or Hydrogen | Mobile phase that carries analytes through the column. |
| Temperature Program | Ramped (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |
| Mass Spectrometry | ||
| Ionization Source | Electron Impact (EI) | Fragments molecules into reproducible patterns for identification. |
| Analysis Mode | Selective Ion Monitoring (SIM) ijraset.com | Increases sensitivity for targeted quantification. |
Total Organic Fluorine Quantification Methodologies
To assess the total concentration of fluorinated organic material in a sample, methods that are not dependent on knowing the specific identity of every compound are required.
Combustion Ion Chromatography (CIC) for Total Fluorine (TF) Determination
Combustion Ion Chromatography (CIC) is a robust technique for determining the total fluorine (TF) content in solid and liquid samples. qa-group.com The method involves the complete combustion of a sample in a high-temperature (typically ≥1000 °C) furnace in the presence of oxygen and argon. qa-group.comifpmag.com Under these conditions, all fluorine-containing compounds, including this compound, are mineralized, converting the covalently bound fluorine into gaseous hydrogen fluoride (B91410) (HF). ifpmag.com
Table 5: Steps of the Combustion Ion Chromatography (CIC) Method
| Step | Description | Purpose |
|---|---|---|
| 1. Sample Preparation | A precise amount of the solid or liquid sample is weighed. | To ensure accurate quantification. |
| 2. Combustion | The sample is combusted at ≥1000 °C in an oxygen/argon stream. epa.gov | To break all C-F bonds and convert organofluorine to hydrogen fluoride (HF) gas. ifpmag.com |
| 3. Absorption | The resulting gases are passed through an aqueous absorption solution. bmfwf.gv.at | To trap the gaseous HF and convert it to aqueous fluoride (F⁻) ions. |
| 4. Injection | An aliquot of the absorption solution is injected into the ion chromatograph. | To introduce the sample for separation and analysis. |
| 5. Ion Chromatography | The solution passes through an ion-exchange column, separating F⁻ from other ions. qa-group.com | To isolate the fluoride ion for accurate measurement. |
Extractable Organically Bound Fluorine (EOF) Analysis
Extractable Organically Bound Fluorine (EOF) analysis is a powerful tool for estimating the total concentration of organic fluorine compounds in a sample. qa-group.com This method involves extracting the organofluorine compounds from a matrix, followed by a combustion process that converts the organically bound fluorine into hydrogen fluoride (HF). The resulting HF is then quantified, typically using ion chromatography (CIC). oru.senih.gov
The primary advantage of EOF analysis is its ability to provide a measure of the total organofluorine content, including compounds that may not be identifiable through targeted analysis. rsc.org This is particularly crucial for understanding the full extent of environmental contamination by per- and polyfluoroalkyl substances (PFAS) and other persistent organofluorine chemicals. qa-group.com EOF analysis can be applied to a wide range of matrices, including water, soil, sludge, and biological tissues. qa-group.comnih.goveurofins.com
However, the effectiveness of EOF analysis is dependent on the extraction method used, as no single solvent system can efficiently extract all types of organofluorine compounds. chromatographyonline.com Different extraction procedures can yield varying EOF concentrations, making direct comparisons between studies challenging. chromatographyonline.comnih.gov Furthermore, the method requires careful separation of inorganic fluoride, which can be present at much higher concentrations and interfere with the accurate quantification of EOF. nih.gov
Table 1: Comparison of EOF and Targeted PFAS Concentrations in Various Matrices
| Matrix | Total Organic Fluorine (TOF) | Extractable Organic Fluorine (EOF) | Sum of Targeted PFAS (LC-MS/MS) | Percentage of EOF Explained by Targeted PFAS |
| AFFF-contaminated soil | 410 mg F/kg | 390 mg F/kg | 120 mg/kg | ~31% |
| Female Human Serum (18-44 years) | - | - | - | ~30% |
| Male Human Serum | - | - | - | ~41% |
| Groundwater (AFFF-contaminated) | - | - | - | up to 50% |
| Diffusely Contaminated Groundwater | - | - | - | <5% |
| Municipal Wastewater | - | - | - | ~10% |
This table is generated based on data from multiple sources and is for illustrative purposes. Actual values can vary significantly depending on the specific sample and analytical methods used.
Adsorbable Organic Fluorine (AOF) Determination
Adsorbable Organic Fluorine (AOF) is another aggregate parameter used to estimate the concentration of organofluorine compounds, primarily in aqueous samples. epa.govsgsaxys.com The method involves passing a water sample through a sorbent material, typically activated carbon, which adsorbs the organic fluorine compounds. epa.govnih.gov The sorbent is then combusted, and the resulting fluoride is quantified by ion chromatography. sgsaxys.com
A key challenge with AOF determination is that the adsorption efficiency can vary for different organofluorine compounds. Shorter-chain PFAS, for instance, may not be as effectively captured by the activated carbon sorbent. sgsaxys.com Conversely, longer-chain compounds may be lost to the walls of the sample container. sgsaxys.com Despite these limitations, AOF provides a valuable screening-level estimate of the total PFAS load in a sample. sgsaxys.com
Total Oxidizable Precursors (TOPA) Assay
The Total Oxidizable Precursors (TOPA) assay is a technique designed to quantify the presence of "hidden" PFAS precursors that are not typically detected by standard analytical methods. alsglobal.com These precursor compounds can be transformed into more stable perfluoroalkyl acids (PFAAs) through environmental or biological processes. alsglobal.com The TOPA assay mimics this transformation by subjecting a sample to strong oxidizing conditions, which converts the precursors into quantifiable PFAAs. alsglobal.comnih.gov
The assay involves measuring the concentrations of specific PFAAs before and after the oxidation process. The increase in PFAA concentrations after oxidation provides an estimate of the total amount of oxidizable precursors present in the original sample. nih.gov This method has proven effective in revealing the presence of previously unaccounted for PFAS in various matrices, including water and food packaging. alsglobal.comdiva-portal.org
It is important to note that the TOPA assay is an empirical test, and the results are dependent on the specific oxidation conditions used. alsglobal.com Not all precursors may be completely converted to the target PFAAs, and the method does not provide structural information about the original precursor compounds. norden.org
Fluorine Mass Balance Studies in Complex Matrices
Fluorine mass balance studies aim to provide a comprehensive accounting of all fluorine-containing compounds in a sample by combining data from multiple analytical techniques. rsc.orgacs.org These studies typically involve the measurement of total fluorine (TF), EOF, and the sum of targeted PFAS concentrations. rsc.orgacs.org The difference between the EOF and the fluorine content attributed to targeted PFAS is often referred to as unidentified organofluorine (UOF). nih.govresearchgate.net
Numerous studies have reported significant fractions of UOF in various environmental and biological samples, highlighting the limitations of targeted analysis alone. nih.govresearchgate.net For example, in some contaminated groundwater samples, targeted PFAS analysis could only account for a small fraction of the measured AOF. nih.gov Similarly, a large portion of the EOF in human serum has been found to be from unidentified sources. nih.gov
Closing the fluorine mass balance is a significant challenge in environmental chemistry. nih.gov It requires the integration of various analytical approaches, including those that can identify and quantify unknown organofluorine compounds. nih.gov
Emerging Analytical Techniques
The quest to identify the "dark matter" of organofluorine compounds has driven the development of highly sensitive and high-resolution analytical techniques. These emerging methods offer the potential to elucidate the structures of previously unknown organofluorines and provide a more complete picture of their environmental fate and transport.
Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a powerful analytical technique renowned for its exceptionally high resolving power and mass accuracy. yale.edunih.gov In this method, ions are trapped in a strong magnetic field and excited to a larger cyclotron radius. The frequency of their cyclotron motion, which is inversely proportional to their mass-to-charge ratio, is measured with high precision. yale.edu
Direct infusion FT-ICR-MS, where the sample is introduced directly into the ion source without prior chromatographic separation, allows for the rapid screening of complex mixtures. nih.govnih.gov This technique has been successfully applied to identify novel PFAS and other organofluorine compounds in human serum and environmental samples. nih.govosti.gov The high mass accuracy of FT-ICR-MS enables the confident assignment of elemental formulas to unknown compounds. yale.edu However, the lack of chromatographic separation can lead to ion suppression and make it difficult to distinguish between isomers. nih.gov
Orbitrap-High-Resolution Mass Spectrometry for Suspect Screening
Orbitrap-High-Resolution Mass Spectrometry (HRMS) is another advanced technique that has become a valuable tool for the suspect screening of organofluorine compounds. northumbria.ac.ukresearchgate.net Similar to FT-ICR-MS, Orbitrap-HRMS provides high resolving power and mass accuracy, enabling the detection and tentative identification of a wide range of compounds. northumbria.ac.uk
Future Directions and Emerging Research Areas
Development of Novel and Green Synthetic Routes for Brominated Difluorinated Esters
The development of efficient and environmentally benign methods for the synthesis of brominated difluorinated esters like ethyl 4-bromo-2,2-difluorobutanoate is a key area of ongoing research. Traditional methods often rely on harsh reagents and produce significant waste. Modern synthetic chemistry is moving towards more sustainable practices, focusing on atom economy, reduced energy consumption, and the use of less hazardous materials.
| Synthetic Strategy | Key Features | Potential Advantages |
| Electrochemical Bromination | In situ generation of brominating agent. | Reduced use of hazardous reagents, precise reaction control, minimal waste. acs.org |
| One-Pot Syntheses | Combination of multiple reaction steps. | Increased efficiency, reduced purification steps, time and resource savings. |
| Bio-based Feedstocks | Utilization of renewable starting materials. | Improved sustainability, reduced reliance on fossil fuels. semanticscholar.org |
Exploration of New Catalytic Systems for Highly Selective Fluorination and Functionalization
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for the selective and efficient synthesis of complex molecules like this compound. Research is focused on discovering catalysts that can control the regioselectivity and stereoselectivity of fluorination and subsequent functionalization reactions.
Recent advancements include the use of I(I)/I(III) catalysis for the difluorinative rearrangement of α-(bromomethyl)styrenes, which represents a powerful tool for the synthesis of gem-difluorinated compounds. numberanalytics.com Rhodium-catalyzed reactions of bromodifluoroacetate have also shown promise in the formation of α,α-difluoro esters. nih.gov Furthermore, zinc-promoted Reformatsky-type reactions are being explored for the synthesis of chiral α,α-difluoro-β-amino esters, highlighting the potential for asymmetric catalysis in this area. researchgate.net The use of photoredox catalysis is another emerging frontier, enabling the synthesis of α,α-difluoro-γ-lactones under mild conditions. rsc.org
| Catalytic System | Reaction Type | Significance |
| I(I)/I(III) Catalysis | Difluorinative rearrangement | Access to gem-difluorinated building blocks. numberanalytics.com |
| Rhodium Catalysis | Reactions of bromodifluoroacetate | Formation of α,α-difluoro esters. nih.gov |
| Zinc-Promoted Reformatsky Reaction | Synthesis of chiral amino esters | Potential for asymmetric synthesis. researchgate.net |
| Photoredox Catalysis | Synthesis of difluoro-γ-lactones | Mild reaction conditions, high functional group tolerance. rsc.org |
Advanced Mechanistic Elucidation of Complex Reaction Pathways through In Situ Spectroscopy and Computational Modeling
A deep understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new ones. The complex, multi-step reactions involved in the synthesis and functionalization of this compound present a rich area for mechanistic investigation.
In situ spectroscopic techniques, particularly ¹⁹F NMR, are powerful tools for monitoring the progress of fluorination reactions in real-time. numberanalytics.comrsc.orgnih.gov This allows for the identification of transient intermediates and the determination of reaction kinetics, providing crucial insights into the reaction pathway. acs.orgmagritek.comnih.gov
Complementing experimental studies, computational modeling, especially using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netrsc.org DFT calculations can be used to predict reaction barriers, determine the stability of intermediates and transition states, and rationalize the observed selectivity of a reaction. rsc.orgchemrxiv.org For instance, computational studies have been instrumental in understanding the mechanisms of catalytic fluorination reactions, including those involving palladium and other transition metals. acs.orgchemrxiv.org The synergy between in situ spectroscopy and computational modeling is expected to lead to a more profound understanding of the intricate pathways involved in the synthesis and reactivity of brominated difluorinated esters.
Expansion of Synthetic Applications in Chemical Biology, Proteomics, and Advanced Drug Discovery Platforms
The unique properties of fluorinated compounds make them highly valuable in the life sciences. The introduction of fluorine atoms can significantly alter the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This compound serves as a key building block for the synthesis of novel fluorinated compounds with potential applications in chemical biology, proteomics, and drug discovery.
The presence of both a difluoromethyl group and a bromo-functionalized handle allows for the straightforward incorporation of this motif into larger, more complex molecules. For example, it can be used to synthesize fluorinated amino acids, which are valuable probes for studying protein structure and function. The development of synthetic routes to α,α-difluoro-γ-aminobutyric acid from ethyl bromodifluoroacetate underscores the utility of this class of compounds in accessing biologically relevant molecules. acs.org The ability to attach this fluorinated cassette to peptides or other biomolecules opens up possibilities for developing new therapeutic agents and diagnostic tools.
Integration with Flow Chemistry and Sustainable Synthesis Technologies for Enhanced Efficiency and Scalability
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of the synthesis of brominated difluorinated esters with flow chemistry technologies is a promising area for future development.
Continuous flow reactors can enable the safe handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and more consistent product quality. Furthermore, the integration of in-line analytical techniques, such as NMR or IR spectroscopy, can allow for real-time reaction monitoring and optimization. The development of continuous flow processes for halogenation reactions is an active area of research and is expected to contribute to more sustainable and efficient manufacturing of valuable chemical intermediates like this compound. mt.com
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 4-bromo-2,2-difluorobutanoate?
The compound is synthesized via esterification of 4-bromo-2,2-difluorobutanoic acid with ethanol, typically using acid catalysts (e.g., H₂SO₄) under reflux conditions. Key parameters include:
- Temperature : 80–100°C to ensure reflux without decomposition.
- Solvent : Toluene or DMF to stabilize intermediates .
- Purification : Distillation or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?
The bromine at C4 acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols). Steric hindrance from the difluoro groups at C2 may slow bimolecular reactions, favoring SN1 pathways in polar solvents .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles) due to skin/eye irritation risks.
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Store at 2–8°C in inert atmosphere to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for nucleophilic substitution reactions involving this compound?
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize transition states .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like elimination .
Q. What methodologies are used to study the compound’s potential anti-cancer activity in vitro?
- Apoptosis Assays : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) treated with the compound .
- Mitochondrial Pathway Analysis : Use JC-1 staining to track mitochondrial membrane depolarization .
- Dose-Response Studies : IC₅₀ values are determined via MTT assays, with comparison to fluorouracil controls .
Q. How do electronic effects of fluorine substituents impact the compound’s stability and reactivity?
- Electron-Withdrawing Effect : The CF₂ group increases electrophilicity at C4, accelerating substitutions but making the ester bond more prone to hydrolysis.
- Steric Effects : Difluoro groups hinder nucleophile access, requiring longer reaction times for SN2 mechanisms .
Q. What strategies resolve contradictions in reported reaction yields for ester hydrolysis?
- pH Control : Acidic hydrolysis (HCl/EtOH) may favor ester cleavage over side reactions, while basic conditions (NaOH) risk decarboxylation .
- Kinetic Monitoring : Use in-situ FTIR to track carbonyl group conversion and optimize termination points .
Comparative and Mechanistic Studies
Q. How does this compound compare to analogs like ethyl 4-bromo-2,3-difluorobenzoate in Suzuki couplings?
Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
